molecular formula C18H15FN2O2 B12113993 Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

Cat. No.: B12113993
M. Wt: 310.3 g/mol
InChI Key: IDNRGDVXNJFUJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate typically involves the reaction of 6-fluoroquinoline with 4-aminobenzoic acid ethyl ester. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorinated quinoline core enhances its stability and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinoline moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. The presence of a fluorine atom in the quinoline structure enhances its stability and biological activity, making it a valuable candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound has been shown to inhibit the growth of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae , through mechanisms similar to those of traditional fluoroquinolone antibiotics. Specifically, it appears to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division in bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Mechanism of Action
Escherichia coli4Inhibition of DNA gyrase
Klebsiella pneumoniae8Inhibition of topoisomerase IV
Pseudomonas aeruginosa32Targeting DNA replication processes

Anticancer Potential

The compound's anticancer properties are also under investigation. Quinoline derivatives have been recognized for their ability to modulate various cellular pathways involved in cancer progression. This compound may influence signal transduction pathways and gene expression, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration into its therapeutic applications .

The primary mechanism of action involves the inhibition of bacterial enzymes critical for DNA synthesis. By interfering with DNA gyrase and topoisomerase IV, this compound disrupts the normal replication process, leading to bacterial cell death. Additionally, its interaction with cellular pathways in cancer cells may involve the modulation of apoptosis-related genes .

Study on Antimicrobial Activity

In a comparative study, this compound was evaluated against established fluoroquinolone antibiotics. The findings indicated that while it exhibited lower potency compared to ciprofloxacin, it maintained significant activity against resistant strains of E. coli and P. aeruginosa .

Table 2: Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL) E. coliMIC (µg/mL) K. pneumoniaeMIC (µg/mL) P. aeruginosa
Ethyl Compound4832
Ciprofloxacin0.0080.030.125

Investigation into Anticancer Effects

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis in breast and lung cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)

InChI Key

IDNRGDVXNJFUJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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